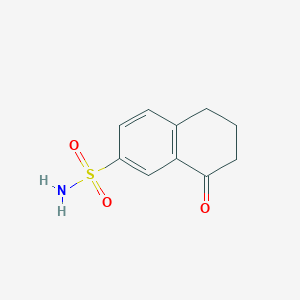

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a naphthalene ring system with an oxo group and a sulfonamide group. It has garnered interest due to its potential therapeutic applications and its role in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene, which is then oxidized to introduce the oxo group at the 8th position.

Sulfonamide Formation:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired chemical transformations.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Various sulfonyl chlorides or amines for substitution reactions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in chemical synthesis or pharmaceutical development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits significant cytotoxic activity against various human cancer cell lines. In vitro studies have demonstrated its effectiveness against breast carcinoma (MCF-7), colorectal carcinoma (HCT-116), and lung carcinoma (A-549) cell lines. The mechanism of action appears to involve apoptosis induction and inhibition of specific cellular pathways associated with tumor growth .

Mechanistic Insights

The compound's sulfonamide group is known to interact with carbonic anhydrase enzymes, which are implicated in tumor proliferation. By inhibiting these enzymes, the compound may reduce tumor growth rates and enhance the efficacy of existing chemotherapeutic agents . Additionally, molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression .

Agricultural Chemistry

Herbicidal Activity

Investigations into the herbicidal properties of this compound have revealed its potential as an effective herbicide. The compound demonstrates selective toxicity towards certain weed species while being less harmful to crops. This selectivity is attributed to its ability to interfere with specific biochemical pathways in plants .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes. Its sulfonamide moiety allows it to interact with enzyme active sites effectively. For instance, it has been shown to inhibit carbonic anhydrase and other related enzymes involved in metabolic processes . This property makes it a candidate for further development as a therapeutic agent targeting metabolic disorders.

Structural Analogues and Variants

Research has also focused on structural analogues of this compound to enhance its biological activity or reduce side effects. For example:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-chlorophenyl)sulfonamide | Contains a phenyl ring and sulfonamide group | Antimicrobial | More potent against specific bacterial strains |

| Ethyl 3-methyl-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate | Features an ethyl ester and carboxylic acid | Anticancer | Exhibits different solubility properties |

| N-(3-bromo-2-oxo-5,6,7,8-tetrahydrochromen-6-yl)-4-chlorobenzenesulfonamide | Incorporates a bromo group and chromene structure | Antimicrobial | Potentially broader spectrum of activity |

These analogues highlight the diversity within the naphthalene and sulfonamide classes while showcasing the unique features of this compound that contribute to its specific biological activities .

Mecanismo De Acción

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfonamide group.

5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Similar structure but with a different position of the oxo group.

Uniqueness

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This sulfonamide derivative has been explored for its antimicrobial properties and other therapeutic potentials. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial efficacy, and cytotoxicity profiles based on recent research findings.

The compound can be synthesized through various methods, including the chlorosulfonylation of tetrahydronaphthalene derivatives. A notable approach involves the preparation of 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, which serves as a precursor for further modifications. The synthesis yields high purity and is confirmed through spectral analysis techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

The biological evaluation of this compound has primarily focused on its antimicrobial properties. Studies have demonstrated varying degrees of effectiveness against different bacterial strains and fungi.

In Vitro Antimicrobial Testing

In vitro tests have shown that while the parent compound exhibits limited antimicrobial activity against several Gram-positive and Gram-negative bacteria as well as Candida albicans, modifications can enhance its efficacy. For instance:

| Compound | Activity Level | Target Organisms |

|---|---|---|

| This compound | Poor | Various bacterial strains |

| Modified derivatives (e.g., 5a-f) | Moderate to High | Gram-positive/negative bacteria |

| Candidate compounds (e.g., 5d, 5e) | Marked safety profile | Human normal cells |

The modifications to the sulfonamide structure significantly improve both antimicrobial activity and selectivity towards pathogenic organisms while maintaining a favorable safety profile in human cells .

Cytotoxicity Evaluation

Cytotoxicity studies have been conducted to assess the safety of these compounds in human cell lines. The promising candidates derived from the original sulfonamide exhibited a marked safety profile with minimal cytotoxic effects on normal human cells. This suggests that with appropriate modifications, these compounds could serve as effective antimicrobial agents with reduced toxicity .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of tetrahydronaphthalene derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications to the sulfonamide structure led to enhanced activity against resistant strains of bacteria.

- Safety Profile Assessment : Another investigation focused on evaluating the cytotoxic effects of modified sulfonamides on human cell lines. The results revealed that certain derivatives maintained low toxicity levels while exhibiting significant antimicrobial efficacy.

Propiedades

IUPAC Name |

8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJWMNJVXORSBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.